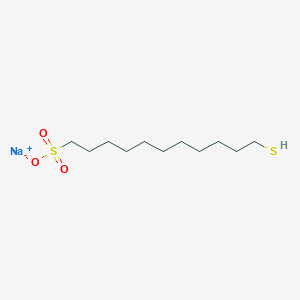

Sodium 11-mercaptoundecane-1-sulfonate

Description

Contextualization of Amphiphilic Thiols in Interfacial and Supramolecular Systems

Amphiphilic thiols are molecules possessing a dual nature: a hydrophilic (water-attracting) "head" and a hydrophobic (water-repelling) "tail." This structure drives them to assemble at interfaces, such as between water and a solid surface, to minimize unfavorable interactions. The thiol group (-SH) at one end of the molecule has a strong affinity for noble metal surfaces, particularly gold, leading to the spontaneous formation of dense, well-ordered monolayers known as self-assembled monolayers (SAMs).

These SAMs are powerful tools for controlling the properties of a surface at the molecular level. By choosing thiols with different end-groups, scientists can tailor surface characteristics like wettability, adhesion, and biocompatibility. This ability to engineer surfaces has profound implications for a wide range of applications, from microelectronics to medical implants. Supramolecular systems, which are complex chemical systems made up of more than one molecule, also benefit from the organizing principles of amphiphilic thiols.

Specific Significance of Sodium 11-Mercaptoundecane-1-Sulfonate (MUS) in Research Domains

This compound (MUS) is a prime example of an amphiphilic thiol that has garnered significant attention in the research community. Its structure consists of an eleven-carbon alkyl chain, providing a robust hydrophobic segment, a thiol group for surface anchoring, and a terminal sulfonate group (-SO₃⁻), which is highly hydrophilic and negatively charged.

This unique combination of features makes MUS particularly valuable in several key research areas:

Nanoparticle Functionalization: MUS is widely used to stabilize and functionalize metallic nanoparticles, such as those made of gold and silver. smolecule.com The thiol group binds strongly to the nanoparticle surface, while the negatively charged sulfonate groups extend into the surrounding medium, creating an electrostatic repulsion that prevents the nanoparticles from aggregating and enhances their stability in aqueous solutions. smolecule.com

Biomedical Applications: The sulfonate head group of MUS can mimic the structure of heparan sulfate (B86663) proteoglycans, which are involved in the entry of some viruses into host cells. smolecule.com This has led to the development of MUS-functionalized nanoparticles with antiviral properties, showing efficacy against viruses like herpes simplex virus (HSV). mdpi.com Furthermore, the hydrophilic and charged nature of MUS-coated surfaces makes them resistant to protein adsorption, a crucial property for biocompatible materials used in medical devices and drug delivery systems.

Surface Chemistry and Sensors: By forming well-defined SAMs on gold surfaces, MUS allows for the precise control of surface charge and chemistry. This is exploited in the development of sensitive biosensors and platforms for studying interfacial phenomena.

Below is a table detailing the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₁H₂₃NaO₃S₂ |

| Molecular Weight | 290.4 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in water and other polar solvents |

| Critical Micelle Concentration (CMC) | Estimated to be in the range of 10⁻⁴ to 10⁻³ M |

Evolution of Research Trajectories for this compound in Academic Pursuits

The research trajectory of MUS has evolved from fundamental studies of self-assembly to a wide array of sophisticated applications. Initial investigations focused on understanding the formation and structure of MUS SAMs on gold surfaces, characterizing their electrochemical properties and stability.

Building on this foundational knowledge, researchers began to explore the practical utility of MUS in nanotechnology. The ability to create stable, water-soluble nanoparticles opened up new avenues in areas like catalysis, diagnostics, and therapeutics.

More recently, the focus has shifted towards harnessing the specific biological interactions of MUS. The discovery of its antiviral potential has spurred research into developing novel antimicrobial agents. Similarly, its protein-resistant properties are being leveraged to create advanced biomaterials with improved performance and longevity. The timeline below highlights key milestones in the research and application of MUS.

The ongoing exploration of MUS and similar thiolated alkylsulfonates continues to push the boundaries of materials science, promising further innovations in nanotechnology, medicine, and beyond.

Detailed Research Findings

The utility of this compound is underscored by a growing body of research demonstrating its efficacy in various applications.

One of the most significant applications of MUS is in rendering surfaces resistant to the non-specific adsorption of proteins. This "antifouling" property is critical for the performance of biomedical implants and biosensors. Studies have shown that surfaces coated with MUS SAMs exhibit significantly reduced protein attachment compared to unmodified surfaces. This is attributed to the formation of a tightly bound hydration layer around the sulfonate groups, which acts as a physical and energetic barrier to protein adhesion.

In the realm of antiviral research, MUS-functionalized nanoparticles have shown considerable promise. For instance, gold nanoparticles coated with MUS have been demonstrated to inhibit the entry of Herpes Simplex Virus (HSV-1 and HSV-2) into host cells. The sulfonate groups on the nanoparticle surface are thought to interact with the viral glycoproteins, preventing them from binding to the cell surface receptors. Research has indicated that longer, more flexible linkers, such as the undecane (B72203) chain in MUS, enhance this antiviral activity compared to shorter-chain sulfonated thiols. mdpi.com

The table below summarizes key research findings related to the applications of this compound.

| Research Area | Key Finding |

| Protein Resistance | Surfaces modified with MUS self-assembled monolayers exhibit high resistance to non-specific protein adsorption, a critical feature for biocompatible materials. |

| Antiviral Activity | MUS-functionalized gold and silver nanoparticles have demonstrated significant in vitro and in vivo antiviral activity against viruses such as Herpes Simplex Virus (HSV-1 and HSV-2). mdpi.com |

| Nanoparticle Stabilization | MUS serves as an excellent stabilizing agent for metallic nanoparticles in aqueous solutions, preventing aggregation and maintaining their desired properties. smolecule.com |

| Biosensing | The well-defined and charged surface presented by MUS SAMs provides a stable and reliable platform for the immobilization of biorecognition elements in biosensors. |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H23NaO3S2 |

|---|---|

Molecular Weight |

290.4 g/mol |

IUPAC Name |

sodium;11-sulfanylundecane-1-sulfonate |

InChI |

InChI=1S/C11H24O3S2.Na/c12-16(13,14)11-9-7-5-3-1-2-4-6-8-10-15;/h15H,1-11H2,(H,12,13,14);/q;+1/p-1 |

InChI Key |

UOSBKWQCFJUWDH-UHFFFAOYSA-M |

Canonical SMILES |

C(CCCCCS)CCCCCS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Sodium 11 Mercaptoundecane 1 Sulfonate and Analogues

Strategic Approaches to Thiol-Sulfonate Ligand Synthesis

The construction of the thiol-sulfonate backbone of these ligands relies on efficient and selective chemical reactions. Key considerations include the sequence of functional group introduction and the optimization of reaction conditions to prevent side reactions and maximize product yield.

Optimization of Alkene-to-Thiol Conversion Pathways

A common and effective method for introducing a thiol group at a specific position on a long alkyl chain is through the anti-Markovnikov addition of a thiolating agent to a terminal alkene. nih.govacsgcipr.org This is typically achieved via a radical-mediated thiol-ene reaction. nih.gov The general mechanism involves the generation of a thiyl radical, which then adds to the alkene. nih.gov

For the synthesis of sodium 11-mercaptoundecane-1-sulfonate, a precursor such as sodium 10-undecene-1-sulfonate can be utilized. The optimization of the subsequent thiol-ene reaction is crucial for high-yield synthesis. Key parameters for optimization include the choice of radical initiator, solvent, and reaction temperature. Common radical initiators for this transformation include azobisisobutyronitrile (AIBN) and various photoinitiators. nih.gov The selection of the initiator can influence reaction efficiency and the potential for side reactions.

Table 1: Comparison of Radical Initiators for Thiol-Ene Reactions

| Initiator Type | Activation Method | Advantages | Disadvantages |

|---|---|---|---|

| Azo-initiators (e.g., AIBN) | Thermal | Good radical generation, predictable kinetics | Requires elevated temperatures, potential for side reactions |

The choice of the thiolating agent is also critical. While hydrogen sulfide (B99878) could be used directly, it is a toxic gas and difficult to handle. More commonly, thioacetic acid is employed, followed by a hydrolysis step to yield the free thiol. This two-step process is generally high-yielding and avoids the direct use of H₂S.

Controlled Sulfonation Techniques for Alkane Chains

The introduction of the sulfonate group onto a long alkane chain requires methods that are both regioselective and tolerant of other functional groups that may be present on the substrate. For a precursor like 11-mercaptoundecanol, direct sulfonation of the terminal hydroxyl group is a viable strategy.

One common method involves the conversion of the terminal alcohol to a good leaving group, such as a bromide or tosylate, followed by nucleophilic substitution with sodium sulfite. This approach provides excellent control over the position of the sulfonate group.

Alternatively, radical-based C-H functionalization methods are emerging as powerful tools for the direct introduction of functional groups onto alkane chains. nih.gov These methods, often employing photocatalysis, can generate alkyl radicals from C-H bonds, which can then be trapped by a sulfonating agent. researchgate.net While offering a more direct route, achieving high regioselectivity on a long, unactivated alkane chain remains a significant challenge. The presence of the thiol group, which is susceptible to oxidation, would also need to be considered and likely protected during such a reaction.

Table 2: Comparison of Sulfonation Strategies for Long-Chain Alkanes | Method | Starting Material | Key Reagents | Advantages | Challenges | | --- | --- | --- | --- | | Nucleophilic Substitution | Alkyl Halide/Tosylate | Sodium Sulfite | High regioselectivity, reliable | Requires pre-functionalization of the alkane | | Radical C-H Sulfonation | Alkane | Photocatalyst, Sulfonating Agent | Direct functionalization, atom-economical | Achieving high regioselectivity, potential for over-functionalization, functional group compatibility |

Stereoselective Synthesis Considerations for Chiral Analogues

The synthesis of chiral analogues of this compound, where a stereocenter is introduced into the alkyl chain, requires stereoselective synthetic methods. nih.gov The development of asymmetric methodologies for the synthesis of chiral sulfur compounds is an active area of research. semanticscholar.orgntu.edu.sg

One approach to creating chiral analogues is to start from a chiral building block. For example, a chiral alcohol or alkene could be used as the starting material, and the stereocenter would be carried through the synthetic sequence.

Alternatively, an asymmetric reaction could be employed to introduce the stereocenter. For instance, a prochiral ketone within the alkane chain could be reduced asymmetrically to a chiral alcohol. Another strategy involves the enantioselective addition of a nucleophile to an aldehyde precursor. The use of chiral auxiliaries or catalysts can guide the stereochemical outcome of these reactions. nih.govmdpi.com For example, chiral N-tert-butanesulfinyl imines have been used as intermediates to direct the stereoselective addition of nucleophiles. mdpi.com

Ligand Functionalization and Derivatization Strategies

The versatility of this compound as a ligand can be expanded by introducing additional chemical functionalities or by modifying the structure of the hydrocarbon backbone.

Introduction of Auxiliary Chemical Functionalities

The introduction of auxiliary functional groups onto the alkyl chain can impart new properties to the ligand and the nanoparticles they stabilize. These functionalities could include, for example, fluorescent tags for imaging applications, reactive groups for further bioconjugation (e.g., amines, carboxylic acids, azides), or groups that can influence the solubility and self-assembly behavior of the ligands.

These groups can be incorporated by starting with a precursor that already contains the desired functionality. For instance, an amino acid or a functionalized diol could be used to construct the initial part of the alkyl chain. Alternatively, post-synthetic modification of the thiol-sulfonate ligand can be performed, although this requires careful selection of reactions that are compatible with the existing thiol and sulfonate groups. Controlled/living radical polymerization techniques can also be used to grow polymer chains with specific end-group functionalities. rsc.org

Methods for Tailoring Hydrocarbon Chain Lengths and Branching

The properties of the self-assembled monolayers formed by these ligands on nanoparticle surfaces are highly dependent on the length and structure of the hydrocarbon chain. Therefore, methods to synthesize a library of ligands with varying chain lengths and branching are of great interest.

The synthesis of homologous series of mercaptoalkanesulfonates can be achieved by starting with a homologous series of ω-bromoalkanoic acids or terminal alkenes. This allows for a systematic variation of the chain length from short to very long chains. mdpi.com

Introducing branching into the hydrocarbon chain can be accomplished by using appropriately substituted starting materials. For example, a branched diol or alkene can be used as a precursor. The introduction of branching can influence the packing density and conformational order of the ligands in the self-assembled monolayer, providing another handle to tune the properties of the functionalized nanoparticles.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound offers a pathway to reduce the environmental impact of its production. These principles focus on maximizing efficiency and minimizing waste and the use of hazardous substances. Key areas of improvement include the use of renewable feedstocks, maximizing atom economy, and employing environmentally benign reaction conditions.

Renewable Starting Materials: A Bio-Based Approach

A significant advancement in the green synthesis of this compound involves the use of starting materials derived from renewable biomass. Castor oil, a non-edible vegetable oil, serves as a prime example. semanticscholar.orgnih.gov Through pyrolysis, ricinoleic acid, the main component of castor oil, is converted into 11-undecenoic acid (undecylenic acid). mdpi.com This bio-based molecule provides the necessary eleven-carbon backbone and a terminal double bond, which is a key functional group for introducing the required thiol and sulfonate moieties, thus avoiding reliance on petroleum-based precursors. researchgate.net

Greener Synthetic Pathways and Atom Economy

Traditional syntheses of similar compounds often start from halogenated alkanes like 11-bromoundecanoic acid. nih.gov A greener alternative starting from 11-undecenoic acid can proceed via two key reaction types that adhere to green chemistry principles: anti-Markovnikov hydrothiolation and radical-based sulfonation.

Anti-Markovnikov Hydrothiolation : To install the thiol group at the terminal (position 11) of the carbon chain, an anti-Markovnikov addition of a thiol-containing reagent to the double bond of 11-undecenoic acid is required. Green approaches to this reaction avoid toxic metal catalysts and harsh reagents. rsc.org Methods using visible light photocatalysis or even catalyst-free reactions in green solvents like water have been developed, offering high regioselectivity and milder reaction conditions. nih.govrsc.org For instance, the reaction can be performed with thioacetic acid, followed by hydrolysis to yield the free thiol.

Sulfonation of the Alkyl Chain : The sulfonate group is introduced at the other end of the chain (position 1). A common green method for this is the radical addition of sodium bisulfite to a terminal alkene. This reaction can be initiated using oxygen or other environmentally benign oxidants, often in aqueous solutions, thereby avoiding the use of organic solvents.

The efficiency of a synthetic route can be quantified using the concept of atom economy , which measures the proportion of reactant atoms that are incorporated into the final desired product. rsc.orghachettelearning.comjocpr.com An ideal reaction has an atom economy of 100%.

Let's compare the atom economy for a plausible green synthesis starting from 11-undecenoic acid with a traditional route.

Plausible Green Route Step (Sulfonation):

Reaction: CH2=CH(CH2)8COOH + NaHSO3 -> NaO3S(CH2)10COOH

This is an addition reaction, which is inherently atom-economical. Assuming an initiator is used in catalytic amounts, the theoretical atom economy approaches 100%.

Traditional Route Step (Thiolation):

Reaction: Br(CH2)10COOH + CH4N2S -> HS(CH2)10COOH (simplified, involves intermediate and hydrolysis)

This substitution reaction generates byproducts. For example, the initial reaction with thiourea (B124793) followed by hydrolysis with NaOH produces urea (B33335) and sodium bromide as waste.

The following tables provide a comparative overview of a traditional versus a potential green synthetic approach and a detailed look at the atom economy calculation for a key step.

Interactive Table 1: Comparison of Synthetic Methodologies

| Feature | Traditional Synthesis (e.g., from 11-bromoundecanoic acid) | Proposed Green Synthesis (from 11-undecenoic acid) |

| Starting Material | Petroleum-derived (e.g., 11-bromoundecanoic acid) | Renewable (e.g., 11-undecenoic acid from castor oil) semanticscholar.org |

| Key Reactions | Nucleophilic substitution, protection/deprotection steps | Radical addition (Hydrothiolation, Sulfonation) |

| Solvents | Often organic solvents (e.g., ethanol, ether) | Water, or potentially solvent-free conditions rsc.org |

| Catalysts/Reagents | Stoichiometric reagents (e.g., thiourea, NaOH) | Catalytic initiators, visible light, or catalyst-free systems nih.gov |

| Byproducts | Significant salt and organic waste (e.g., NaBr, urea) | Minimal, potentially approaching zero-waste for addition reactions |

Interactive Table 2: Atom Economy Calculation Example (Thiolation Step)

| Parameter | Traditional Route: Thiolation via Thiourea |

| Reaction | Br(CH2)10COOH + CH4N2S + 2NaOH -> HS(CH2)10COOH + NaBr + (NH2)2CO + H2O + Na+ (overall) |

| Reactants | 11-Bromoundecanoic acid + Thiourea + Sodium Hydroxide |

| Molecular Weight of Reactants | 265.19 g/mol + 76.12 g/mol byjus.comwikipedia.org + 2 * 40.00 g/mol = 421.31 g/mol |

| Desired Product | 11-Mercaptoundecanoic acid |

| Molecular Weight of Desired Product | 218.36 g/mol scbt.comsigmaaldrich.com |

| Atom Economy (%) | (218.36 / 421.31) * 100 |

| Result | ~51.8% |

Note: This calculation illustrates the principle. The actual green route would involve sulfonation of the alkene followed by hydrothiolation, both of which are addition reactions with potentially near-100% atom economy, showcasing a significant improvement over the substitution-based traditional route.

By integrating renewable feedstocks, designing reactions with high atom economy, and utilizing greener reaction conditions, the synthesis of this compound can be made significantly more sustainable.

Self Assembly and Supramolecular Architectures Directed by Sodium 11 Mercaptoundecane 1 Sulfonate

Formation and Structural Characteristics of Self-Assembled Monolayers (SAMs) on Metal Surfaces

Self-assembled monolayers (SAMs) of organosulfur compounds on noble metal surfaces, particularly gold, represent a versatile platform for tailoring interfacial properties. The formation of SAMs is a spontaneous process driven by the strong interaction between the sulfur headgroup and the metal substrate, leading to highly ordered molecular films.

Adsorption Kinetics and Mechanistic Studies on Gold Substrates

The adsorption of alkanethiols onto gold surfaces is a complex process that has been extensively studied. While direct kinetic data for sodium 11-mercaptoundecane-1-sulfonate is not abundant in the literature, studies on analogous molecules, such as shorter-chain sulfonated alkanethiols, provide valuable insights into the expected mechanistic pathways.

The adsorption process for alkanethiols on gold generally follows a Langmuir-type kinetic model, particularly at higher concentrations (micromolar range and above). However, at lower concentrations, the kinetics can be partially diffusion-controlled. The initial step involves the rapid chemisorption of the thiol headgroup onto the gold surface. This is followed by a slower organization process where the alkyl chains reorient to maximize van der Waals interactions, leading to a densely packed and ordered monolayer.

A study on the adsorption of mercaptopropane sulfonate (MPS), a shorter-chain analog of this compound, on gold nanoparticles revealed that the kinetics for this negatively charged thiol were slower and more complex compared to a positively charged thiol. rsc.orgresearchgate.net This is attributed to the electrostatic repulsion between the negatively charged sulfonate group and the negatively charged citrate-stabilized gold nanoparticles used in the study. While the initial adsorption is still driven by the strong gold-sulfur bond, the subsequent packing and organization of the monolayer are influenced by these electrostatic interactions.

For longer-chain thiols like 11-mercaptoundecane-1-sulfonate, the adsorption process is expected to be further influenced by the interplay between the strong headgroup-substrate interaction, the van der Waals interactions between the alkyl chains, and the electrostatic interactions of the terminal sulfonate groups. The initial adsorption is likely to be rapid, with a significant portion of the monolayer forming within milliseconds at millimolar concentrations. researchgate.net

| Parameter | Observation for Sulfonated Alkanethiols | Influencing Factors |

| Adsorption Rate | Slower and more complex compared to positively charged thiols on negatively charged gold nanoparticles. rsc.orgresearchgate.net | Electrostatic repulsion between the sulfonate group and the substrate surface. rsc.orgresearchgate.net |

| Kinetic Model | Generally follows Langmuir kinetics at higher concentrations. researchgate.net | Thiol concentration, solvent, and temperature. |

| Initial Adsorption | Rapid chemisorption of the thiol headgroup. | Strong gold-sulfur bond formation. |

| Monolayer Organization | Slower process involving alkyl chain reorientation. | Van der Waals interactions and electrostatic repulsion between terminal groups. |

Molecular Packing and Conformational Dynamics within SAMs

The molecular packing and conformational dynamics of SAMs are crucial in determining their physical and chemical properties. For long-chain alkanethiols, the molecules typically adopt a standing-up configuration with the alkyl chains tilted with respect to the surface normal to optimize packing density.

While direct structural data for this compound SAMs is limited, extensive studies on the closely related 11-mercaptoundecanoic acid (MUA) provide a strong basis for understanding the expected behavior. SAMs of long-chain alkanethiols on Au(111) surfaces are known to form well-ordered, crystalline-like structures. The molecules are generally in an all-trans conformation, leading to a high degree of orientational order.

The terminal group plays a significant role in the final structure of the SAM. The hydrophilic and charged nature of the sulfonate group in this compound is expected to influence the packing arrangement and the tilt angle of the alkyl chains. The presence of the sodium counterion will also affect the electrostatic interactions at the monolayer-ambient interface.

It is important to note that SAMs are not static structures. The molecules within the monolayer possess conformational and rotational freedom, and the degree of order can be influenced by factors such as temperature and the surrounding environment.

Influence of Substrate Composition and Crystallinity on SAM Formation

The nature of the metal substrate has a profound impact on the quality and structure of the resulting SAM. Gold is the most common substrate for alkanethiol SAMs due to its relative inertness and the strong, well-defined gold-sulfur bond.

The crystallographic orientation of the gold substrate significantly influences the packing of the alkanethiol molecules. The Au(111) surface, with its hexagonal arrangement of atoms, provides an ideal template for the formation of highly ordered, close-packed monolayers. On polycrystalline gold, which consists of multiple crystalline domains, the SAM will exhibit a corresponding domain structure, with defects and grain boundaries at the interfaces between different domains.

The surface roughness of the substrate also plays a critical role. Atomically flat terraces are necessary for the formation of large, well-ordered domains. Rougher surfaces will lead to a higher density of defects in the SAM.

While gold is the most studied, SAMs can also be formed on other metals such as silver, copper, and platinum. The strength of the metal-sulfur bond and the lattice parameters of the substrate will dictate the specific packing arrangement and stability of the monolayer.

Modulation of SAM Properties through External Stimuli

The properties of SAMs bearing functional terminal groups can be modulated by external stimuli, making them attractive for applications in sensors, switches, and responsive materials. For SAMs of this compound, the terminal sulfonate group offers a handle for tuning the interfacial properties.

pH and Ionic Strength: The charge state of the sulfonate group is not directly affected by pH in the typical aqueous range. However, the ionic strength of the surrounding solution can significantly impact the electrostatic interactions at the SAM surface. Changes in ionic strength can alter the double-layer structure at the interface, which in turn can influence the wettability and adhesion properties of the monolayer. For instance, increasing the salt concentration can screen the electrostatic repulsion between the sulfonate headgroups, potentially leading to changes in the molecular packing and orientation. nih.gov

The behavior of the analogous carboxyl-terminated MUA SAMs is highly pH-dependent. At low pH, the carboxylic acid groups are protonated and neutral, while at high pH they are deprotonated and negatively charged. This change in charge state dramatically alters the surface properties, including wettability and protein adsorption. nih.gov While the sulfonate group of this compound is always charged, the principles of electrostatic modulation by the ionic environment are still applicable.

Role in Nanoparticle Functionalization and Colloidal Stability

The surface functionalization of nanoparticles is essential for their application in various fields, including biomedicine, catalysis, and sensing. This compound serves as a valuable ligand for modifying the surface of pre-synthesized nanoparticles, imparting new functionalities and enhancing their stability in colloidal suspensions.

Mechanisms of Ligand Exchange on Pre-synthesized Nanoparticles

Ligand exchange is a common strategy for functionalizing nanoparticles that have been synthesized and stabilized with a different capping agent, such as citrate (B86180). The process involves the replacement of the initial, weakly bound ligands with new ligands that have a stronger affinity for the nanoparticle surface.

The driving force for the ligand exchange with this compound on gold nanoparticles is the formation of the strong gold-thiol bond, which is significantly more stable than the interaction of citrate with the gold surface. The mechanism of ligand exchange is generally considered to be associative, where the incoming thiol coordinates to the nanoparticle surface before the original ligand is displaced. rsc.orgmdpi.com

Studies on the ligand exchange of citrate-stabilized gold nanoparticles with thiolated molecules have shown that the process can be influenced by several factors:

Concentration of the incoming ligand: A higher concentration of the thiol will generally lead to a faster and more complete exchange.

Temperature and reaction time: These parameters can be adjusted to control the extent of ligand exchange.

Nature of the incoming and outgoing ligands: The relative binding affinities of the ligands to the nanoparticle surface are a key determinant of the exchange process.

The kinetics of ligand exchange can be monitored using various techniques, including UV-Vis spectroscopy, which is sensitive to changes in the surface plasmon resonance of the nanoparticles upon alteration of the surface chemistry.

The functionalization of gold nanoparticles with this compound results in a surface that is densely functionalized with negatively charged sulfonate groups. This imparts excellent colloidal stability in aqueous media due to strong electrostatic repulsion between the particles. nih.gov This stability is crucial for preventing aggregation and maintaining the desired properties of the nanoparticles in various applications.

| Ligand |

| This compound |

| 11-mercaptoundecanoic acid |

| Mercaptopropane sulfonate |

| Citrate |

Direct Synthesis Routes for Ligand-Stabilized Nanoparticles

The direct synthesis of nanoparticles stabilized with this compound involves methods where the ligand is present during the nanoparticle formation. This approach allows for in-situ functionalization, leading to stable colloidal dispersions. The thiol group (-SH) of this compound readily forms a strong covalent bond with the surface of metallic nanoparticles, such as gold and silver, providing a robust anchor for the stabilizing ligand. smolecule.com

One common direct synthesis approach is the reduction of a metal salt precursor in the presence of this compound. For instance, in the synthesis of gold nanoparticles, a gold (III) salt like chloroauric acid (HAuCl₄) is reduced by a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or a borane-tert-butylamine complex. researchgate.net The this compound, present in the reaction mixture, immediately caps (B75204) the nascent gold nuclei, preventing uncontrolled growth and aggregation. This process results in the formation of monodisperse, water-soluble nanoparticles.

The concentration of this compound relative to the metal precursor is a critical parameter that influences the final size and stability of the nanoparticles. A higher ligand-to-metal ratio generally leads to smaller and more stable nanoparticles due to the increased surface coverage and electrostatic repulsion provided by the sulfonate head groups.

Similarly, for the synthesis of silver nanoparticles, a silver salt like silver nitrate (B79036) (AgNO₃) can be reduced in the presence of this compound and a reducing agent. mdpi.com The resulting nanoparticles are functionalized with the sulfonate ligand, rendering them stable in aqueous media.

| Parameter | Influence on Direct Synthesis | Typical Observations |

|---|---|---|

| Ligand-to-Metal Ratio | Controls nanoparticle size and stability. | Higher ratios lead to smaller, more stable nanoparticles. |

| Reducing Agent | Affects the kinetics of nanoparticle formation. | Stronger reducing agents lead to faster nucleation and smaller particles. |

| Temperature | Influences both nucleation and growth rates. | Higher temperatures can lead to larger or more aggregated particles if not controlled. |

| Solvent | Affects precursor solubility and ligand conformation. | Aqueous solutions are common for sulfonate-terminated ligands. |

Control over Ligand Shell Density and Homogeneity

In direct synthesis, varying the concentration of this compound during nanoparticle formation can influence the initial ligand density. However, achieving a perfectly homogeneous and densely packed monolayer can be challenging due to the kinetics of nanoparticle growth and ligand attachment.

Post-synthetic ligand exchange is a common strategy to modify and control the ligand shell. researchgate.net This involves introducing this compound to a solution of nanoparticles already stabilized by a different, more weakly bound ligand. The stronger affinity of the thiol group for the metal surface drives the exchange process. The final density of the incoming ligand can be controlled by factors such as the initial ligand on the nanoparticle, the concentration of the incoming ligand, reaction time, and temperature.

However, achieving a truly homogeneous ligand shell, especially in mixed-ligand systems, is a significant challenge. nih.gov The distribution of different ligands on the nanoparticle surface can be random, or it can lead to the formation of distinct domains, such as stripe-like or Janus-type morphologies. epfl.ch The formation of these heterogeneous domains is influenced by the interactions between the ligands, their chain lengths, and their affinity for the nanoparticle surface. For instance, co-functionalizing nanoparticles with both hydrophobic and hydrophilic ligands can lead to phase separation on the nanoparticle surface, creating localized environments. nih.gov

The characterization of ligand shell density and homogeneity often requires a combination of analytical techniques, including transmission electron microscopy (TEM), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. epfl.ch

Influence of this compound on Nanoparticle Dispersion and Aggregation Phenomena

The presence of this compound as a capping agent significantly influences the dispersion and aggregation behavior of nanoparticles in various media. The long hydrocarbon chain provides a steric barrier, while the terminal sulfonate group imparts a strong negative charge, leading to electrostatic repulsion between nanoparticles. smolecule.com This combination of steric and electrostatic stabilization is highly effective in preventing aggregation and maintaining a stable colloidal dispersion, particularly in aqueous solutions.

The stability of the nanoparticle dispersion is dependent on the ionic strength of the medium. In solutions with high salt concentrations, the electrostatic repulsion can be screened, leading to nanoparticle aggregation. rsc.org However, the steric hindrance provided by the undecane (B72203) chain of this compound can still offer some protection against aggregation even at elevated ionic strengths.

The pH of the medium can also affect dispersion stability. The sulfonate group is the salt of a strong acid and remains ionized over a wide pH range, ensuring consistent electrostatic repulsion.

In contrast to uncoated or weakly stabilized nanoparticles that are prone to rapid aggregation, nanoparticles functionalized with this compound exhibit long-term colloidal stability. This stability is crucial for many applications where a well-dispersed state is required. The prevention of aggregation is also important for maintaining the unique size-dependent optical and electronic properties of the nanoparticles.

| Factor | Effect on Dispersion/Aggregation | Mechanism |

|---|---|---|

| Ionic Strength | High ionic strength can induce aggregation. | Screening of electrostatic repulsion between sulfonate groups. |

| pH | Dispersion is stable over a wide pH range. | The sulfonate group remains ionized. |

| Solvent Polarity | Good dispersion in polar solvents like water. | Favorable interaction of the sulfonate head group with the solvent. |

| Temperature | Can affect kinetic stability, but generally stable at moderate temperatures. | Increased Brownian motion can lead to more frequent collisions. |

Engineering of Complex Supramolecular Assemblies

Design Principles for Amphiphilic Nanoparticle Systems Utilizing this compound

The design of amphiphilic nanoparticle systems using this compound is based on the principle of creating nanoparticles with distinct hydrophobic and hydrophilic domains. This is typically achieved by co-functionalizing the nanoparticle surface with both this compound and a hydrophobic ligand. The this compound provides the hydrophilic character due to its charged sulfonate head group, while a ligand with a long alkyl chain or an aromatic moiety imparts hydrophobicity.

Another important design principle is the spatial arrangement of the ligands on the nanoparticle surface. As mentioned earlier, mixed ligand shells can form various morphologies, such as random mixtures, Janus particles with two distinct faces, or striped patterns. epfl.ch These different arrangements will influence how the amphiphilic nanoparticles interact with each other and with their environment, leading to different self-assembled structures.

Formation of Heterogeneous Ligand Shells and Their Architectural Implications

The formation of heterogeneous ligand shells, where this compound is combined with other ligands, gives rise to nanoparticles with anisotropic surface properties. This heterogeneity is a powerful tool for directing the self-assembly of nanoparticles into complex, higher-order structures.

The architectural implications of these heterogeneous ligand shells are profound. For example, Janus nanoparticles, with one hydrophilic hemisphere functionalized with this compound and one hydrophobic hemisphere, can self-assemble into structures like micelles, vesicles, or sheets, depending on the solvent conditions and the balance of attractive and repulsive forces.

Striped nanoparticles, where alternating domains of hydrophilic and hydrophobic ligands are present, can lead to the formation of linear chains or more complex network structures. The width and spacing of these stripes can be controlled by the relative concentrations of the ligands and the kinetics of the ligand exchange process.

The presence of these defined domains on the nanoparticle surface creates specific interaction sites, guiding the self-assembly process with a high degree of control. This "patchy" nature of the nanoparticle surface allows for directional interactions, which are essential for the formation of well-defined and complex supramolecular architectures. The ability to engineer these heterogeneous ligand shells opens up possibilities for creating novel materials with tailored optical, electronic, and catalytic properties.

Self-Organization into Higher-Order Nanostructures

Nanoparticles functionalized with this compound, particularly when part of an amphiphilic or heterogeneous ligand shell, can self-organize into a variety of higher-order nanostructures. This self-assembly process is driven by a delicate balance of intermolecular forces, including van der Waals interactions, electrostatic interactions, hydrogen bonding, and solvophobic effects.

In aqueous solutions, amphiphilic nanoparticles with a sufficient hydrophobic component will tend to self-assemble to minimize the contact between the hydrophobic ligands and water. This can lead to the formation of spherical micelles, where the hydrophobic parts are sequestered in the core and the hydrophilic sulfonate groups form a stabilizing corona.

By tuning the amphiphilicity of the nanoparticles and the solvent conditions, other morphologies can be achieved. For instance, at higher concentrations or with different ligand ratios, cylindrical micelles, vesicles (hollow spheres), or lamellar structures can be formed.

The self-organization of nanoparticles with heterogeneous ligand shells can lead to even more complex architectures. For example, Janus particles can assemble into "superstructures" with controlled symmetry and dimensionality. The directional interactions between the patches on the nanoparticle surfaces can guide their assembly into chains, sheets, or three-dimensional lattices.

The ability to control the self-organization of these functionalized nanoparticles is of great interest for the bottom-up fabrication of advanced materials with applications in areas such as photonics, sensing, and catalysis.

Interfacial Phenomena and Molecular Interactions Involving Sodium 11 Mercaptoundecane 1 Sulfonate

Fundamental Surface Functionalization Mechanisms

The assembly of sodium 11-mercaptoundecane-1-sulfonate at interfaces is governed by a combination of chemical bonding, electrostatic forces, and hydrophobic interactions. These contributions dictate the structure, stability, and functional properties of the resulting monolayer.

The primary anchoring mechanism for this compound on metallic surfaces like gold, silver, and copper is the formation of a strong, covalent bond between the sulfur atom of the thiol group and the metal. This thiol-metal bond is the foundation of the self-assembled monolayer.

| Interaction Parameter | Description | Influencing Factors | Significance |

|---|---|---|---|

| Bond Type | Primarily covalent (Au-S thiolate) | pH, interaction time, substrate oxidation state | Determines the primary stability of the SAM |

| Unbinding Force (Single Molecule) | ~0.60 to 1.09 nN | pH (force increases with pH from 5.0 to 8.0) | Quantifies the mechanical strength of the anchor |

| Substrate Influence | Oxidized gold surfaces show enhanced stability compared to reduced surfaces | Surface preparation and history | Critical for creating robust and long-lasting functional surfaces |

The terminal sulfonate group (-SO₃⁻) is a key feature of this compound, imparting a strong negative charge at the monolayer-solution interface under neutral pH conditions. This anionic character plays a crucial role in mediating electrostatic interactions. The sulfonate group's bulky nature and stable C-S bond contribute to its effectiveness in various applications. mdpi.com

The presence of the negatively charged sulfonate groups can prevent nonspecific protein adsorption through electrostatic repulsion, a desirable characteristic in biosensor and biomedical applications. nih.gov Conversely, these groups can facilitate the controlled immobilization of positively charged molecules, such as certain proteins or polymers, through attractive electrostatic forces. The sulfonate moiety's ability to interact with cations in solution can also be used to modulate the properties of the interface. For example, the presence of divalent cations can lead to the formation of ionic bridges between the sulfonate groups of the SAM and phosphate (B84403) groups of biomolecules like DNA. nih.gov

Furthermore, the sulfonate group enhances the water solubility of the free molecule and contributes to the wettability of the functionalized surface. Density functional theory calculations have suggested that the sulfonate group can provide a favorable geometry for water nucleophilic attack in certain catalytic systems. chemrxiv.org The interaction of the sulfonate groups with the underlying substrate and with each other also influences the packing and ordering of the SAM.

Nanoparticle-Ligand Interplay and Surface Reconstruction

When this compound is used as a ligand for nanoparticles, its interaction with the nanoparticle surface is dynamic and influences the particle's properties. The conformation of the ligand and the presence of other ligands play a significant role in the final surface chemistry.

The conformation of this compound on a nanoparticle surface is not static. While the thiol group provides a strong anchor, the alkyl chain possesses conformational flexibility. On the curved surface of a nanoparticle, the packing of the ligands differs from that on a flat surface, affecting the tilt angle and rotational freedom of the alkyl chains. mit.edu The terminal sulfonate groups, due to electrostatic repulsion between them, will also influence the spacing and conformation of the ligands.

The presence of co-adsorbents or other ligands can significantly alter the conformation of the sulfonate-terminated thiol. For instance, the introduction of a shorter, uncharged thiol like mercaptohexanol can displace nonspecific interactions between the alkyl chain or the sulfonate group and the nanoparticle surface, leading to a more upright and extended conformation of the primary ligand. researchgate.netscilit.com This change in conformation can improve the accessibility of the terminal sulfonate group, which is crucial for subsequent functionalization or interaction with the surrounding medium. The size and conformation of the ligand have been shown to play a critical role in the composition of the protein corona that forms around nanoparticles in biological environments. nih.gov

| Factor | Influence on Ligand Conformation | Resulting Property Change |

|---|---|---|

| Nanoparticle Curvature | Increases intermolecular spacing compared to flat surfaces | Alters packing density and order of the SAM |

| Electrostatic Repulsion | Repulsion between terminal sulfonate groups influences ligand spacing | Can lead to less dense packing than neutral ligands |

| Co-adsorbents (e.g., mercaptohexanol) | Displaces nonspecific adsorption, leading to a more upright conformation | Increases accessibility of the sulfonate group and can improve hybridization efficiency in DNA-functionalized particles |

| Ligand Size and Conformation | Affects the composition of the protein corona in biological media | Influences the biological fate and targeting efficiency of the nanoparticle |

In many applications, nanoparticles are functionalized with a mixture of ligands to achieve specific surface properties. The surface chemistry of such mixed-ligand nanoparticles is highly dependent on the type and ratio of the ligands in the shell. rsc.org When this compound is co-assembled with other thiols, the resulting surface properties are not simply a linear combination of the properties of the individual components.

The arrangement of different ligands on the nanoparticle surface can also be complex, with possibilities of random mixing, phase separation into domains, or other ordered structures. mit.edu The final surface chemistry is a result of the interplay between the ligand-ligand interactions, ligand-nanoparticle interactions, and the kinetics of the ligand exchange process. acs.orgnih.gov This tunability of the surface chemistry through the use of mixed ligands is a powerful tool in the design of functional nanomaterials. elsevierpure.com

Heterogeneity of Ligand Shells and Its Impact on Interfacial Properties

The functionalization of surfaces, particularly on nanoparticles, with a mixture of ligands creates a heterogeneous chemical environment that significantly influences interfacial properties. When this compound is co-adsorbed with other molecules, such as hydrophobic alkylthiols (e.g., 1-octanethiol), it forms a mixed ligand shell. The properties of these nanoparticles are determined by the interplay between the metallic core, the composition of the ligand shell, and its solvation. The presence of multiple ligands introduces complexity due to parameters like ligand ratio, their spatial distribution, and the solvation of the varied shell. researchgate.net

This heterogeneity at the nanometer scale has profound effects on hydrophobic interactions and wetting behavior. researchgate.net For instance, studies on gold nanoparticles with mixed ligand shells of hydroxyl- and methyl-terminated alkylthiols reveal non-monotonic changes in particle hydrophobicity at the air/water interface. Even minor changes in the composition of the ligand shell can lead to significant shifts in interfacial energy, impacting processes like nanoparticle self-assembly. researchgate.net The arrangement of different ligands can result in distinct domains (e.g., Janus, random, or stripe-like morphologies), which in turn dictate properties such as wettability, solubility, and interactions with biological molecules. nih.govacs.org The local environment created by the ligand shell can differ substantially from the bulk solvent, leading to locally increased concentrations of molecules that are attracted to the shell. nih.gov This control over the nanoparticle's surface environment through ligand shell composition is a critical tool for designing materials with specific interfacial behaviors for both material science and biological applications. researchgate.net

Computational and Theoretical Investigations of Sodium 11 Mercaptoundecane 1 Sulfonate Systems

Molecular Dynamics Simulations for Self-Assembly and Interfacial Behavior

Molecular dynamics simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the formation, structure, and dynamics of complex molecular systems like the self-assembled monolayers formed by Sodium 11-mercaptoundecane-1-sulfonate.

The study of this compound SAMs is approached through two primary modeling resolutions: atomistic and coarse-grained.

Atomistic simulations represent every atom in the system, providing a high-fidelity view of molecular interactions. In these models, the force field—a set of parameters describing the potential energy of the system—is crucial. For alkanethiol SAMs on gold, force fields like CHARMM or AMBER are commonly adapted. These simulations can accurately capture the detailed structure of the monolayer, including the tilt angle of the alkyl chains, the arrangement of the sulfonate headgroups at the interface, and the interactions with solvent molecules and counter-ions (Na⁺). Atomistic simulations of similar long-chain alkanethiols on gold surfaces show that the molecules arrange into a dense, ordered layer, with the alkyl chains typically tilted from the surface normal to optimize van der Waals interactions.

| Parameter | Atomistic Modeling | Coarse-Grained Modeling |

| Resolution | All atoms are explicitly represented. | Groups of atoms are represented as single "beads". |

| Force Fields | CHARMM, AMBER, OPLS | Martini, VAMM |

| Timescale | Nanoseconds (ns) | Microseconds (µs) to Milliseconds (ms) |

| System Size | Thousands to hundreds of thousands of atoms. | Millions of particles. |

| Primary Use | Detailed structural analysis, interfacial water structuring, bond dynamics. | Large-scale self-assembly, membrane interactions, nanoparticle coating morphology. |

| Example Finding | Precise calculation of chain tilt angles and surface coverage. | Observation of micelle-to-vesicle transitions. researchgate.net |

MD simulations reveal that the alkyl chains within a this compound SAM are not static. The chains exhibit significant dynamic behavior, including rotational motion around their long axis and the presence of conformational defects (gauche defects), particularly near the terminal sulfonate group. Simulations of similar long-chain alkanethiols show that the degree of conformational order is temperature-dependent; as temperature increases, the number of gauche defects rises, leading to a more disordered monolayer. smolecule.com

The terminal sulfonate group, being ionic and hydrophilic, dictates much of the ligand dynamics at the SAM-solvent interface. Simulations show that these headgroups are highly solvated and interact strongly with water molecules and counter-ions. The flexibility of the alkyl chain allows the sulfonate groups to adopt various positions, influencing the local electrostatic environment and the structure of the interfacial water layer. researchgate.net This dynamic behavior is critical for applications where the surface properties of the SAM, such as its ability to resist protein adsorption, are paramount.

Simulations are used to predict how individual this compound molecules adsorb onto a metal surface and their final orientation within a complete monolayer. The process begins with the strong affinity of the sulfur atom for gold, leading to the chemisorption of the thiol headgroup. Following this initial anchoring, van der Waals interactions between adjacent alkyl chains and electrostatic interactions among the sulfonate headgroups drive the self-assembly process.

MD simulations of analogous systems demonstrate that long-chain alkanethiols typically adopt a tilted orientation on a gold (111) surface, with tilt angles often around 30 degrees from the surface normal. mdpi.com This tilting allows for denser packing and maximized van der Waals forces between chains. For this compound, the bulky and highly solvated sulfonate headgroup would also play a significant role. The electrostatic repulsion between neighboring sulfonate groups, mediated by surrounding water and sodium ions, would influence the final packing density and molecular orientation. The balance between inter-chain attractive forces and headgroup repulsion is a key determinant of the final SAM structure. mdpi.comresearchgate.net

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of the system, which are beyond the scope of classical MD simulations. These methods provide fundamental insights into the nature of chemical bonds and the electronic charge distribution.

The bond between the sulfur atom of the thiol group and the gold surface is the anchor for the entire SAM. DFT calculations on similar alkanethiol-gold systems are used to elucidate the nature of this bond. rsc.orgmdpi.com A key question addressed by these studies is whether the molecule adsorbs as a thiol (R-SH) or as a thiolate (R-S⁻) after the dissociation of the S-H bond.

Computational and experimental evidence strongly supports the dissociative adsorption model, where the hydrogen atom is lost and a strong covalent bond forms between the sulfur and one or more gold atoms. rsc.orgmdpi.com DFT calculations can determine the preferred binding site on the gold (111) surface (e.g., hollow, bridge, or top sites) and calculate the adsorption energy. For typical alkanethiols, this adsorption energy is significant, on the order of 40-50 kcal/mol, confirming the formation of a stable, robust monolayer. rsc.org These calculations also provide the optimized bond lengths and angles for the Au-S interface, which can be used to refine the parameters in classical force fields for MD simulations.

| Parameter | Description | Typical Calculated Value (for Alkanethiols on Au) |

| Adsorption Energy | The energy released when the thiol chemisorbs onto the gold surface. | ~170-200 kJ/mol (~40-50 kcal/mol) |

| Bond Type | The nature of the interaction between sulfur and gold. | Predominantly covalent (thiolate bonding). |

| Au-S Bond Length | The equilibrium distance between the sulfur and gold atoms. | ~2.4 - 2.5 Å |

| Preferred Binding Site | The lowest energy position for the sulfur atom on the Au(111) lattice. | Hollow site (binding to three Au atoms) is often favored. |

| S 2p Core-Level Shift | A shift in the binding energy of sulfur's core electrons upon bonding, measurable by XPS and calculable by DFT. | Binding energy for bound thiolate is ~162 eV, distinct from unbound thiol (~163-164 eV). rsc.org |

The terminal sulfonate group (-SO₃⁻) is responsible for the characteristic hydrophilicity and ionic nature of SAMs formed from this compound. Quantum chemical calculations can map the distribution of electronic charge within this group and how it is influenced by its environment. mdpi.com

DFT studies show that the negative charge is delocalized across the three oxygen atoms and the sulfur atom, creating a strong local dipole. rsc.org This charge distribution is key to its interactions with polar solvents like water and with cations. When in an aqueous environment, the sulfonate group acts as a strong hydrogen bond acceptor, organizing water molecules at the interface. nih.gov The presence of counter-ions, like the Na⁺ ion, will electrostatically shield the negative charge of the sulfonate groups. DFT can model these ion-pairing interactions, calculating their binding energies and determining their effect on the electronic structure of the sulfonate headgroup. This information is critical for understanding the ion-exchange properties and the electrochemical behavior of these surfaces.

Predictive Modeling of Ligand-Nanoparticle Interactions and Stability

Computational modeling serves as a powerful tool for predicting the intricate interactions between ligands, such as this compound, and nanoparticle surfaces. These predictive models offer molecular-level insights into the stability and structural characteristics of the resulting ligand-nanoparticle systems, which are crucial for the rational design of functional nanomaterials. Methodologies such as Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) are prominently used to elucidate these interactions.

The stability of these ligand-nanoparticle systems is quantified through the calculation of binding energies and by analyzing the structural evolution of the monolayer over time in MD simulations. The following table summarizes key parameters often investigated in predictive modeling of such systems.

| Parameter | Computational Method | Significance in Predicting Stability |

| Adsorption Energy | Density Functional Theory (DFT) | Quantifies the strength of the bond between the ligand and the nanoparticle surface. Higher negative values indicate stronger, more stable adsorption. |

| Binding Site | Density Functional Theory (DFT) | Identifies the most energetically favorable location for ligand attachment on the nanoparticle's crystal lattice (e.g., atop, bridge, hollow sites). |

| SAM Packing Density | Molecular Dynamics (MD) | Determines the number of ligands per unit area on the nanoparticle surface, influencing the monolayer's order and stability. |

| Tilt Angle | Molecular Dynamics (MD) | The angle of the alkyl chain with respect to the surface normal, which affects the thickness and organization of the SAM. |

| Intermolecular Interactions | Molecular Dynamics (MD) | Elucidates the role of van der Waals forces and electrostatic interactions between adjacent ligands in stabilizing the monolayer. |

These predictive models are essential for screening potential ligand candidates and for optimizing the experimental conditions required to synthesize stable and functional nanoparticle conjugates.

Theoretical Frameworks for Supramolecular Recognition and Assembly

The self-assembly of this compound on nanoparticle surfaces is a prime example of supramolecular chemistry, where non-covalent interactions drive the spontaneous organization of molecules into well-defined structures. Theoretical frameworks are crucial for understanding the principles that govern this supramolecular recognition and assembly process.

At the core of the assembly process is the specific recognition between the thiol group of the ligand and the nanoparticle surface, leading to chemisorption. This initial binding event is followed by the cooperative assembly of the alkyl chains, driven by weaker, non-covalent forces. The theoretical understanding of this process integrates concepts from thermodynamics, kinetics, and statistical mechanics.

The kinetics of SAM formation, including the initial adsorption rate and the subsequent reorganization of the monolayer, can be investigated using time-resolved computational simulations. These studies can reveal the presence of kinetic intermediates and the pathways to achieving a thermodynamically stable, well-ordered monolayer.

Supramolecular recognition also plays a critical role in the interactions of the functionalized nanoparticles with other molecules or surfaces. The exposed sulfonate groups of the this compound monolayer create a highly charged and hydrophilic surface. This surface can selectively interact with positively charged species, such as metal ions or specific proteins, through electrostatic attraction. Theoretical frameworks like the Derjaguin-Landau-Verwey-Overbeek (DLVO) theory can be employed to model the colloidal stability of these functionalized nanoparticles in solution, taking into account both van der Waals attraction and electrostatic repulsion.

Furthermore, the principles of molecular recognition, such as shape complementarity and electrostatic matching, govern how these functionalized nanoparticles interact with biological systems or serve as building blocks for larger, more complex supramolecular structures. Computational approaches can be used to predict the binding affinities and specificities of these interactions, guiding the design of nanoparticles for applications in areas like biosensing and drug delivery.

The following table outlines key theoretical concepts relevant to the supramolecular assembly of this compound.

| Theoretical Concept | Description | Relevance to Supramolecular Assembly |

| Thermodynamics of Self-Assembly | The study of energy changes that accompany the formation of the supramolecular structure. | Determines the spontaneity and stability of the self-assembled monolayer. |

| Kinetics of Adsorption | The study of the rate at which ligands adsorb and organize on the nanoparticle surface. | Provides insight into the mechanism and timeframe of monolayer formation. |

| Molecular Recognition | The specific interaction between two or more molecules through non-covalent forces. | Governs the binding of the thiol group to the nanoparticle and the subsequent interactions of the functionalized surface. |

| DLVO Theory | A theory of colloidal stability that describes the balance between van der Waals attraction and electrostatic repulsion. | Predicts the stability of functionalized nanoparticle dispersions and their interactions with other charged surfaces. |

| Intermolecular Forces | The attractive or repulsive forces between neighboring entities (atoms, molecules, or ions). | Includes van der Waals, electrostatic, and hydrogen bonding interactions that stabilize the self-assembled monolayer. |

In essence, a combination of predictive modeling and established theoretical frameworks provides a robust platform for understanding and controlling the supramolecular behavior of this compound systems.

Advanced Applications in Materials Science and Engineering Driven by Sodium 11 Mercaptoundecane 1 Sulfonate

Development of Functionalized Nanomaterials for Enhanced Performance

The functionalization of nanomaterials is a cornerstone of nanotechnology, aiming to impart new properties or enhance existing ones. Sodium 11-mercaptoundecane-1-sulfonate serves as a critical surface ligand in this context, particularly for metallic nanoparticles.

Design of Colloidal Systems with Tunable Surface Properties

The ability of this compound to form dense, well-ordered self-assembled monolayers on the surface of nanoparticles is fundamental to the creation of stable and tunable colloidal systems. smolecule.com The thiol group chemisorbs onto the nanoparticle surface, while the hydrophilic sulfonate termini extend into the surrounding medium, providing electrostatic and steric stabilization that prevents nanoparticle aggregation. smolecule.com

The surface properties of these functionalized nanoparticles can be precisely tuned by controlling the composition and structure of the SAM. For instance, the solvent environment during the self-assembly process has been shown to significantly influence the molecular-scale structure of the monolayer. Research has indicated that the conformation of the alkyl chains and the ordering of the terminal groups can be altered by varying the solvent, thereby tuning the surface energy and hydrophilicity of the nanoparticles. This tunability is crucial for a variety of applications, from biomedical imaging to catalysis, where the interface between the nanoparticle and its environment dictates performance.

Table 1: Impact of Surface Functionalization on Colloidal Gold Nanoparticles

Parameter Unfunctionalized Gold Nanoparticles Gold Nanoparticles Functionalized with this compound Colloidal Stability in Aqueous Media Low (prone to aggregation) High (stabilized by electrostatic and steric repulsion) Surface Charge Variable/Weakly Negative Strongly Negative (due to sulfonate groups) Surface Hydrophilicity Moderate High Tunability of Surface Properties Limited High (via control of SAM structure)

Integration into Plasmonic and Optoelectronic Systems

Gold and silver nanoparticles exhibit unique optical properties governed by localized surface plasmon resonance (LSPR), a phenomenon that involves the collective oscillation of conduction electrons in response to incident light. The characteristics of the LSPR, such as the wavelength of maximum absorbance, are highly sensitive to the nanoparticle's size, shape, and, importantly, its local dielectric environment.

By forming a SAM on the nanoparticle surface, this compound modifies this local environment in a controlled manner. The presence of the monolayer alters the refractive index at the nanoparticle's surface, leading to a predictable shift in the LSPR peak. This tunability is a key principle in the design of plasmonic sensors. Furthermore, the charged sulfonate head groups can electrostatically interact with other molecules, enabling the layer-by-layer assembly of more complex nanostructures for advanced optoelectronic devices. The stability conferred by the SAM is also critical for the reliability and longevity of these plasmonic and optoelectronic systems.

Fabrication of Nacre-like Structures and Bio-Inspired Materials

Nacre, the iridescent inner layer of mollusk shells, is a natural composite material renowned for its exceptional strength and toughness, which arise from its hierarchical "brick-and-mortar" structure of inorganic platelets bonded by a thin organic matrix. Researchers are actively developing bio-inspired materials that mimic this architecture to create new high-performance composites.

A promising strategy in this field involves the use of functionalized nanoparticles as "mortar" components or as modifiers for the inorganic "bricks." While direct use of this compound in bulk nacre-like composites is not widely documented, the principle of using functionalized nanoparticles is established. For instance, gold nanoparticles have been incorporated into artificial nacre to impart additional functionalities such as surface-enhanced Raman scattering (SERS) activity and catalytic properties. acs.orgnih.govThe sulfonate groups on ligands like this compound can play a crucial role in directing the assembly of these composites through electrostatic interactions with the inorganic components, such as clay nanosheets, and in ensuring the uniform dispersion of the nanoparticles within the polymer matrix. nih.govmdpi.com

Engineering of Sensors and Biosensors Through Surface Modification

The performance of sensors and biosensors is critically dependent on the interface between the sensing element (transducer) and the sample. Surface modification with molecules like this compound allows for the precise engineering of these interfaces to enhance sensitivity, selectivity, and stability.

Rational Design of Recognition Layers on Transducer Surfaces

In the context of biosensors, the transducer surface must be functionalized with a recognition layer that can specifically bind to the target analyte. The rational design of this layer is crucial for the sensor's performance. Self-assembled monolayers of this compound provide an ideal platform for this purpose.

The process involves first forming a stable and well-defined SAM on the transducer surface (e.g., a gold electrode). The terminal sulfonate groups can then be used to electrostatically attract and bind positively charged biomolecules, or they can be chemically modified to create covalent attachment points for specific bioreceptors, such as antibodies, enzymes, or nucleic acids. The long alkyl chain of the molecule acts as a spacer, lifting the recognition elements away from the surface, which can improve their accessibility to the target analyte and minimize non-specific interactions with the transducer surface itself. This controlled orientation and spacing of bioreceptors is a hallmark of a rationally designed recognition layer, leading to improved sensor performance.

Development of Surface Plasmon Resonance (SPR) Platforms

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to monitor biomolecular interactions in real-time. The technique relies on the sensitive detection of changes in the refractive index at the surface of a thin metal film, typically gold.

The preparation of the gold sensor chip is a critical step in any SPR experiment. This compound is used to create a robust and functionalizable surface. The thiol groups ensure a strong and stable attachment to the gold film, while the hydrophilic sulfonate head groups create a biocompatible interface that can reduce non-specific protein adsorption. This foundational SAM can then be further modified for the specific immobilization of a ligand, which will be used to capture the analyte of interest from a sample solution. The quality and stability of this initial monolayer are paramount for obtaining reproducible and reliable kinetic and affinity data from SPR measurements.

Table 2: Properties of this compound for Material Science Applications

Property Description Relevance in Application Molecular Formula C₁₁H₂₃NaO₃S₂ Defines the elemental composition and molecular weight. Thiol (-SH) Functional Group Forms strong covalent bonds with noble metal surfaces (e.g., gold, silver). Enables the formation of stable self-assembled monolayers (SAMs) on nanoparticles and sensor surfaces. acs.org Sulfonate (-SO₃⁻) Functional Group Provides a hydrophilic, negatively charged terminal group. Imparts colloidal stability, reduces non-specific binding, and provides a point for further functionalization or electrostatic interaction. nih.gov Alkyl Chain Length (11 carbons) Provides a specific spacer distance between the surface and the terminal functional group. Controls the thickness of the SAM, influences the accessibility of terminal groups, and affects the overall monolayer structure. acs.org

Catalytic Systems Involving this compound-Stabilized Nanoparticles

The functionalization of nanoparticle surfaces with organic ligands is a critical strategy for creating stable and efficient catalytic systems. This compound is an important surface ligand in this context, offering unique properties due to its specific chemical structure. This bifunctional molecule consists of a long eleven-carbon alkyl chain with a thiol (-SH) group at one end and a sulfonate (-SO₃⁻) group at the other. The thiol group serves as a robust anchor to the surface of metallic nanoparticles, such as gold (Au) or silver (Ag), through strong covalent-like bonds. The terminal sulfonate group, being a strong acid, is deprotonated over a wide pH range, imparting a significant negative charge to the nanoparticle surface. This electrostatic repulsion between nanoparticles is key to preventing their aggregation and ensuring colloidal stability, which is essential for maintaining catalytic activity in liquid-phase reactions.

While direct research on the catalytic applications of nanoparticles exclusively stabilized with this compound is not extensively documented, valuable insights can be drawn from closely related systems. A notable analogue is 11-mercaptoundecanoic acid (MUA), which features a terminal carboxylic acid group instead of a sulfonate group. Studies on MUA-stabilized gold nanoparticles (AuNPs) have demonstrated their catalytic efficacy in model reactions, such as the reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) by sodium borohydride (B1222165). nih.govresearchgate.net In these systems, the surface coverage of the ligand plays a crucial role; a dense ligand shell can hinder reactant access to the catalytically active nanoparticle surface, thereby reducing or even inhibiting the reaction. nih.govresearchgate.net Conversely, a lower surface coverage enhances catalytic activity but may compromise the colloidal stability of the nanoparticles. nih.govresearchgate.net

A key distinction between sulfonate- and carboxylate-terminated ligands lies in their acidity. The sulfonate group of this compound is the salt of a strong acid, meaning it remains ionized (negatively charged) across a broad pH spectrum. In contrast, the carboxylic acid group of MUA is a weak acid, and its charge state is pH-dependent. This difference can have significant implications for catalytic performance. For instance, the consistent and strong negative charge provided by the sulfonate groups can influence the local concentration of reactants near the nanoparticle surface through electrostatic interactions. In reactions involving positively charged reactants, the sulfonate-stabilized nanoparticles could exhibit enhanced catalytic rates due to the increased local concentration of the substrate.

The catalytic activity of nanoparticles stabilized with this compound is anticipated to be relevant in a variety of reactions, particularly those occurring in aqueous media where the sulfonate group can ensure high dispersibility. These include, but are not limited to, reduction reactions, oxidation reactions, and carbon-carbon coupling reactions. The long alkyl chain of the ligand can also create a specific microenvironment at the nanoparticle surface, potentially influencing the selectivity of certain catalytic transformations.

To illustrate the potential catalytic performance, the following table presents data from a study on the reduction of 4-nitrophenol using MUA-stabilized AuNPs and provides a hypothetical comparison for AuNPs stabilized with this compound. The hypothetical data is based on the anticipated effects of the sulfonate group on catalyst stability and reactant interaction.

| Catalyst System | Ligand Surface Coverage (%) | Apparent Rate Constant (k_app, s⁻¹) | Reaction Time for >95% Conversion (min) | Notes |

|---|---|---|---|---|

| AuNP-MUA | 100 | ~0 | > 120 | Catalytic activity is inhibited at full surface coverage. nih.gov |

| AuNP-MUA | 90 | Data not specified, but active | < 30 | A balance between stability and activity is achieved. nih.govresearchgate.net |

| AuNP-MUA | 60 | Higher than 90% coverage | < 20 | Higher activity but reduced colloidal stability and reusability. nih.govresearchgate.net |

| AuNP-Sodium 11-mercaptoundecane-1-sulfonate (Hypothetical) | 90 | Potentially higher than AuNP-MUA | < 25 | Enhanced stability over a wider pH range due to the strong sulfonate group. |

The development of catalytic systems based on nanoparticles stabilized with this compound holds promise for advancing materials science and engineering. The unique combination of a strong anchoring group, a stabilizing alkyl chain, and a permanently charged terminal group provides a versatile platform for designing robust and efficient nanocatalysts for a wide range of chemical transformations. Future research in this area will likely focus on the direct synthesis and characterization of these catalytic systems and their application in complex chemical reactions.

Future Research Directions and Emerging Paradigms

Integration of Sodium 11-Mercaptoundecane-1-Sulfonate into Hybrid Material Systems

The integration of this compound into hybrid material systems represents a promising avenue for creating advanced functional materials with tailored properties. These hybrid systems synergistically combine the properties of the organic sulfonate with inorganic or polymeric components, leading to materials with enhanced performance for a variety of applications.

One emerging area is the incorporation of this compound into graphene-based hybrid materials . Graphene, a two-dimensional material with exceptional electronic and mechanical properties, can be functionalized to create hybrid materials for applications in sensing, energy storage, and biomedicine. nih.govrsc.org The thiol group of this compound can act as an anchor to gold nanoparticles, which can then be integrated with graphene sheets to form a composite material. The sulfonate groups would enhance the dispersibility and stability of the graphene in aqueous environments, a crucial factor for many applications. rsc.org For instance, such a hybrid could be employed in the development of highly sensitive electrochemical sensors.

Another promising direction is the use of this compound in the synthesis of metal-organic frameworks (MOFs) . MOFs are porous crystalline materials with a wide range of applications, including gas storage and catalysis. Surfactants are known to play a significant role in controlling the size and shape of MOF crystals during their synthesis. researchgate.netmdpi.com The amphiphilic nature of this compound could be exploited to template the growth of MOFs with specific morphologies and pore structures. Furthermore, the thiol group could be used to functionalize the MOF structure, introducing new active sites for catalysis or sensing.